Cas no 18531-94-7 ((1R)-[1,1'-Binaphthalene]-2,2'-diol)
![(1R)-[1,1'-Binaphthalene]-2,2'-diol structure](https://fr.kuujia.com/scimg/cas/18531-94-7x500.png)
18531-94-7 structure
Nom du produit:(1R)-[1,1'-Binaphthalene]-2,2'-diol
Numéro CAS:18531-94-7
Le MF:C20H14O2
Mégawatts:286.323965549469
MDL:MFCD00004068
CID:51068
PubChem ID:24854837
(1R)-[1,1'-Binaphthalene]-2,2'-diol Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-(+)-1,1'-Bi-2-naphthol
- R-(+)-2,2'-Dihydroxy-1,1'-dinaphthyl
- (R)-BINOL
- (R)-(+)-1,1'-Bi(2-naphthol)
- (+)-2,2'-DIHYDROXY-1,1'-BINAPHTHYL
- (R)-(+)-1,1′-Bi(2-naphthol)
- (S)-BINOL
- R-(+)-1,1'-Bi-2-Naphthol
- (R)-(+)-1,1‘-Bi-2-naphthol
- (R)-(+)-1,1-Bi(2-Naphthol)
- (R)-(+)-1,1'-Bi-2-naphtho
- (R)-(+)-1,1'-Binaphthalene-2,2'-diol
- (R)-(+)-2,2'-Dihydroxy-1,1'-binaphthyl
- (R)-(+)-2,2'-Dihydroxy-1,1'-dinaphthyl
- (R)-(+)-BINOL
- (R)-[1,1'-Binaphthalene]-2,2'-diol
- (S)-(+)-1,1'-binaphthyl-2,2'-diol
- 2,2'-DINAPHTHOL
- BI-2-NAPHTHOL
- DI-B-NAPHTHOL
- Dihydroxydinaphthylwhitepowder
- AKOS 90560
- (R,S)-BINOL
- AURORA KA-7212
- R-1,1-BI-2-NAPHTHOL
- [aR,(+)]-Dinaphthol
- (1R)-[1,1'-Binaphthalene]-2,2'-diol
- 2,2'-Dihydroxybinaphthalene
- (+/-)-2,2'-DIHYDROXY-1,1'-BINAPHTHYL
- RACEMIC 2,2'-DIHYDROXY-1,1'-BINAPHTHYL
- BINOL, (R)-
- (1,1'-BINAPHTHALENE)-2,2'-DIOL
- rac-2,2'-dihydroxy-1,1'-binaphthyl
- BCP23136
- (S)-[1,1'-binaphthalene]-2,2'-diol
- AKOS000280003
- NS00005394
- Q-103560
- ( inverted exclamation markA)-1,1'-Bi(2-naphthol)
- 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
- (-)-1,1'-Bi-2-naphthol
- (r)-1,1'-binaphthyl-2,2'-diol
- (-)-(1S)-(1,1'-Binaphthalene)-2,2'-diol
- (S)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl
- (+)-(1R)-(1,1'-Binaphthalene)-2,2'-diol
- 1,1'-Bis-2-naphthol
- EN300-67379
- (+)-1,1'-Binaphthyl-2,2'-diol
- (R)-(+)-1,1'-Bi(2-naphthol), 99%
- (+)-(R)-2,2'-dihydroxy-1,1'-binaphthyl
- BINOL, (S)-
- CS-D1439
- (+)-2,2'-Binaphthol
- [1,1'-Binaphthalene]-2,2'-diol
- (S)-(-)-BINOL
- (RS)-1,1'-BI-2-NAPHTHOL
- 2,2'-Dihydroxydinaphthyl
- BRN 0997518
- (S)-2,2'-Dihydroxy-1,1'-binaphthalene
- AM62789
- (+/-)-1,1'-BIS(2-NAPHTHOL)
- (r)-2,2'-dihydroxy-1,1'-binaphthalene
- CS-W018498
- Binol, (+)-
- (s)-2,2'-binaphthol
- (+)-1,1'-Bis(2-naphthol)
- J-503719
- J-011889
- (S)-2,2'-Dihydroxy-1,1'-binaphthyl
- B1142
- FT-0602420
- (R)-2,2'-Binaphthol
- BCP30910
- SCHEMBL29027
- Chiral binaphthol
- M6IDZ128WT
- 1,1a(2)-Bi-2-naphthol
- CHEBI:189881
- 1,1'-Bi-2-naphthol
- Bis-beta-naphthol
- (+)-2,2'-Dihydroxy-1,1'-binaphthalene
- 1,1'-Binaphthyl-2,2'-diol
- binol
- (S)-(-)-1,1`-Bi-2-naphthol
- AC-2795
- F0001-0669
- (+)-2,2'-Dihydroxy-1,1'-dinaphthyl
- (+/-)-1,1'-Bi(2-naphthol)
- Bis-.beta.-naphthol
- (R)-Binaphthol
- 1-(2-oxidanylnaphthalen-1-yl)naphthalen-2-ol
- (-)-1,1'-Binaphthyl-2,2'-diol
- 2,2'-Dihydroxy-1,1'-binaphthalene
- GS-3437
- Binol (S)-(-)-form [MI]
- [1,1']Binaphthalenyl-2,2'-diol
- MFCD00004068
- (+)-BI-.BETA.-NAPHTHOL
- Q-103561
- (S)-(-)-2,2'-Dihydroxy-1,1'-binaphthalene
- UNII-25AB254328
- DTXSID9060526
- (r)-2,2'-dihydroxy-[1,1']-binaphthyl
- (1R)-2,2'-Dihydroxy-[1,1']-binaphthyl
- 602-09-5
- (R)-(+)-2,2'-Dihydroxy-1,1'-binaphthalene
- Binol (R)-(+)-form [MI]
- AI3-19388
- .alpha.-Binaphthyl-2,2'-diol
- 18531-99-2
- Binol, (-)-
- NSC27049
- UNII-54OT5RRV4C
- BP-21310
- 2,2'-Dihydroxy-1,1'-dinaphthyl
- (S)-1,1'-binaphthalene-2,2'-diol
- 2,1'-binaphthalene
- (R)-1,1'-Bi-2-naphthol
- Benzamide,N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[2-(dimethylamino)ethoxy]-
- 2,2'-DIHYDROXY-[1,1']-BINAPHTHYL
- 2,2'-Dihydroxy-1,1'-binaphthyl
- (1,1'-Binaphthalene)-2,2'-diol, (S)-(-)-
- (R)-Bi-2-naphthol
- (-)-Binol
- (+/-)-1,1'-bi-2-naphthol
- CHEMBL138718
- (S)-(+)-1,1`-Bi-2-naphthol
- (+/-)-1,1'-Bi(2-naphthol), puriss., >=99.0% (NT)
- EC 606-050-5
- (S)-Binaphthol
- 25AB254328
- alpha-Binaphthyl-2,2'-diol
- (+/-)-BINOL
- (S)-(-)-1,1-Bi-2-naphthol
- UNII-M6IDZ128WT
- (s)-1,1'-binaphthyl-2,2'-diol
- [1,1']-binaphthalenyl-2,2'-diol
- Q-200048
- AKOS015950645
- (R)-(+)-1,1`-Bi-2-naphthol
- (+/-)-2,2'-Dihydroxy-1,1'-dinaphthyl
- (r)-(+)-bi-2-naphthol
- NSC 27049
- BCP23230
- s-(-)-1,1'-bi-2-naphthol
- (S)-(-)-1,1'-Bi(2-naphthol), 99%
- Q161292
- AC-6133
- (-)-Bi-beta-naphthol
- (R)-(+)-1
- (r)-(+)-1,1-bi-2-naphthol
- (S)-(-)-1,1'-Bi-2-naphthol
- 54OT5RRV4C
- s-(-)-2,2'-dihydroxy-1,1'-dinaphthyl
- (+)-Bi-beta-Naphthol
- (+)-Bi-2-naphthol
- (S)-(-)-1,1'-bi-2-naphtol
- FT-0605200
- (R)-(+)-1,1'-Bi(2-naphthol), puriss., >=99.0% (sum of enantiomers, HPLC)
- 1,1'-Bi-2-naphthol, 99%
- B0461
- (1S)-[1,1'-binaphthalene]-2,2'-diol
- (-)-1,1'-Bis(2-naphthol)
- 4-06-00-07020 (Beilstein Handbook Reference)
- 1-(2-hydroxy-1-naphthalenyl)-2-naphthalenol
- (+/-)-1,1'-Binaphthalene-2,2'-diol
- (1,1'-Binaphthalene)-2,2'-diol, (R)-(+)-
- InChI=1/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22
- 2,1'-binaphthyl
- B1100
- BINOL [MI]
- (R)-(1,1'-Binaphthalene)-2,2'-diol
- EINECS 210-014-0
- (S)-(-)-1,1'-Bi(2-naphthol)
- (+)-1,1'-Bi-2-naphthol
- AKOS015950732
- (+/-)-2,2'-DIHYDROXY-1,1'-BINAPHTHALENE
- A832643
- (+/-)-1,1'-BINAPHTHYL-2,2'-DIOL
- .beta.-Binaphthol
- rac-[1,1'-Binaphthalene]-2,2'-diol
- (s)-1,1'-bi-2-naphthol
- (+/-)-BI-.BETA.-NAPHTHOL
- (R)-1,1'-Binaphthalene-2,2'-diol
- beta-Binaphthol
- 18531-94-7
- (-)-BI-.BETA.-NAPHTHOL
- (5)-1,1'-bi-2-naphthol
- (1S)-2,2'-Dihydroxy-[1,1']-binaphthyl
- NSC-27049
- 2,2'-dihydroxyl-1,1'-binaphthyl
- (-)-2,2'-Binaphthol
- FT-0604444
- A812947
- (R)-1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol
- (RS)-1,1'-Bi-2,2'-naphthol
- (R)-(+)-1,1'-Bi(2-naphthol),98%
- (R)-(+)-1,1 inverted exclamation marka-Bi(2-naphthol)
- R-(+)-2,2-Dihydroxy-1,1-dinaphthyl; (R)-BINOL
- (S)-(-)-1,1\\'-bi-2-naphthol
- (R)-(+)-1,1\\'-Bi-2-naphthol
- DB-002116
- (+/-)-1,1'-Binaphthalene-2,2'-diol; 2,2'-Dihydroxy-1,1'-binaphthyl
- S-(-)-2,2-Dihydroxy-1,1-binaphthyl; (S)-BINOL
-
- MDL: MFCD00004068
- Piscine à noyau: 1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
- La clé Inchi: PPTXVXKCQZKFBN-UHFFFAOYSA-N
- Sourire: OC1=CC=C2C=CC=CC2=[C@]1[C@]3=C4C=CC=CC4=CC=C3O
- BRN: 3616837
Propriétés calculées
- Qualité précise: 286.09900
- Masse isotopique unique: 286.099
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 1
- Complexité: 346
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 40.5A^2
- Le xlogp3: 5.3
- Charge de surface: 0
- Nombre d'tautomères: 17
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.301
- Point de fusion: 207.0 to 212.0 deg-C
- Point d'ébullition: 388.69°C (rough estimate)
- Point d'éclair: 263.1±30.1 °C
- Indice de réfraction: 36.0 ° (C=1, THF)
- Solubilité: dioxane: 50 mg/mL, clear
- Coefficient de répartition de l'eau: Insoluble in water. Solubility in THF within almost transparency). Soluble in dioxane 50 mg/mL.
- Le PSA: 40.46000
- Le LogP: 5.07120
- Merck: 14,1226
- Solubilité: Il est soluble dans une grande variété de solvants organiques et est généralement utilisé dans CH2Cl2, etoac, et2o et THF.
- Activités optiques: [α]21/D +34°, c = 1 in THF
- Rotation spécifique: 35.5 º (c=1, THF)
(1R)-[1,1'-Binaphthalene]-2,2'-diol Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H301,H319
- Déclaration d'avertissement: P301+P310,P305+P351+P338
- Numéro de transport des marchandises dangereuses:UN 2811 6.1/PG 3
- Wgk Allemagne:3
- Code de catégorie de danger: 25-36
- Instructions de sécurité: S26-S45-S24/25
- Carte FOCA taille f:10
- RTECS:DU3106100
-
Identification des marchandises dangereuses:
- Durée de la sécurité:6.1
- Catégorie d'emballage:III
- Conditions de stockage:Store at room temperature
- Groupe d'emballage:III
- Catégorie d'emballage:III
- Terminologie du risque:R36/37/38
- Niveau de danger:6.1
- Niveau de danger:6.1
(1R)-[1,1'-Binaphthalene]-2,2'-diol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95424-25G |
(1R)-[1,1'-Binaphthalene]-2,2'-diol |
18531-94-7 | 97% | 25g |
¥ 316.00 | 2023-04-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1142-25G |
(R)-(+)-1,1'-Bi-2-naphthol |
18531-94-7 | >98.0%(T)(HPLC) | 25g |
¥1960.00 | 2023-06-14 | |
TRC | B387030-10g |
R-(+)-1,1'-Bi-2-Naphthol |
18531-94-7 | 10g |
$ 161.00 | 2023-04-18 | ||
abcr | AB121348-25 g |
R-(+)-2,2'-Dihydroxy-1,1'-dinaphthyl, 99% (R)-BINOL; . |
18531-94-7 | 99% | 25 g |
€79.60 | 2023-07-20 | |
abcr | AB121348-5 g |
R-(+)-2,2'-Dihydroxy-1,1'-dinaphthyl, 99% (R)-BINOL; . |
18531-94-7 | 99% | 5 g |
€68.30 | 2023-07-20 | |
Ambeed | A290939-25g |
(R)-[1,1'-Binaphthalene]-2,2'-diol |
18531-94-7 | 98% | 25g |
$20.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R80380-5g |
(R)-[1,1'-Binaphthalene]-2,2'-diol |
18531-94-7 | 5g |
¥36.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 952498-500G |
(R)-(+)-1,1'-Bi-2,2'-naphthol, 99%, for synthesis |
18531-94-7 | 99% | 500G |
¥ 1425 | 2022-04-26 | |
AstaTech | 21901-10/G |
(R)-(+)-BI-2-NAPHTHOL |
18531-94-7 | 97% | 10g |
$22 | 2023-09-18 | |
eNovation Chemicals LLC | K01225-500g |
(R)-(+)-BINOL |
18531-94-7 | 99% | 500g |
$260 | 2024-05-24 |
(1R)-[1,1'-Binaphthalene]-2,2'-diol Littérature connexe
-
1. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigationsA. W. Williams,G. T. Young J. Chem. Soc. Perkin Trans. 1 1972 1194
-
2. An oxazol-5(4H)-one derived from a benzyloxycarbonylamino-acidJohn H. Jones,Michael J. Witty J. Chem. Soc. Chem. Commun. 1977 281
-
3. 748. Amido-oxy-peptides. NO-peptides of amino-oxyacetic acid and of canalineM. Frankel,G. Zvilichovsky,Y. Knobler J. Chem. Soc. 1964 3931
-
4. 1216. Studies on some O-acyl N-substituted hydroxylaminesP. G. Sammes J. Chem. Soc. 1965 6608
-
5. 1176. Polypeptides. Part I. The synthesis of peptides related to eledoisinP. H. Bentley,H. Gregory,A. H. Laird,J. S. Morley J. Chem. Soc. 1964 6130
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